N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-26-13-4-6-14(7-5-13)30(24,25)10-2-3-19(23)22-20-21-15-11-16-17(12-18(15)29-20)28-9-8-27-16/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXNGHSGTULIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Dioxin Ring Formation: The dioxin ring can be introduced via a cyclization reaction involving dihydroxy compounds and appropriate reagents.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Amide Formation: The final step involves coupling the sulfonylated intermediate with a butanamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to desulfonylated products.
Scientific Research Applications
Structural Characteristics
The compound features a distinct molecular structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dioxin structure : This component may enhance the compound's reactivity and biological activity.
- Sulfonamide group : Often associated with antibacterial properties and potential use in drug design.
The molecular formula is with a molecular weight of approximately 397.5 g/mol.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide can inhibit the proliferation of various cancer cell lines. The mechanisms involved include:
- Inhibition of cell growth : The compound has been reported to reduce the viability of cancer cells by inducing apoptosis.
- Targeting specific pathways : It may modulate signaling pathways associated with cancer progression.
Antimicrobial Properties
Benzothiazole derivatives have been recognized for their antimicrobial activities. The compound could potentially serve as a lead structure for developing new antimicrobial agents. Its effectiveness is likely due to:
- Inhibition of bacterial growth : Preliminary studies suggest that it may inhibit the growth of gram-positive and gram-negative bacteria.
- Mechanisms of action : These may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Neurological Applications
Research into benzothiazole derivatives has also highlighted their potential in treating neurological disorders. The compound may influence neurotransmitter systems and could be beneficial for conditions such as:
- Anxiety and Depression : Some studies suggest that benzothiazole derivatives can modulate serotonin receptors, which are critical in mood regulation.
- Neuroprotective Effects : There is evidence indicating that these compounds might protect neuronal cells from oxidative stress.
Case Studies and Research Findings
A review of relevant literature reveals several case studies that highlight the applications of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analog: N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide
This compound (ChemSpider ID: 18456121) shares the benzothiazole-dioxane core and 4-methoxyphenylsulfonyl group but differs in the amide chain length (acetamide vs. butanamide). Key comparisons include:
*Note: The exact molecular formula of the target compound is inferred based on structural similarity to the acetamide analog .
Triazole-Thione Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) share sulfonyl and aromatic groups but differ in core structure (triazole-thione vs. benzothiazole-dioxane). Comparisons include:
Agrochemical Sulfonamides ()
Compounds like sulfentrazone and diflufenican, though structurally distinct, share sulfonyl/amide functional groups. Functional comparisons include:
Spectral Comparison :
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety fused with a dioxin ring and a sulfonamide group. The inclusion of a methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Chemical Formula: C₁₈H₁₈N₂O₅S
Molecular Weight: 378.47 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in multiple therapeutic areas:
- Anticancer Activity: Research indicates that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .
- Antimicrobial Properties: The sulfonamide group is known for its antibacterial activity. Studies have shown that compounds containing benzothiazole structures can inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects: Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
- Modulation of Signaling Pathways: The compound may influence key signaling pathways such as the MAPK/ERK pathway or NF-kB pathway, which are critical in regulating cell growth and apoptosis.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines:
A study evaluated the cytotoxic effects of various benzothiazole derivatives on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to standard chemotherapeutic agents. -
Antibacterial Efficacy:
In vitro assays demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical use.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 and A549 cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibition of COX enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Benzothiazole moiety | Enhances anticancer activity |
| Sulfonamide group | Increases antibacterial efficacy |
| Methoxyphenyl substitution | Improves lipophilicity |
Q & A
Q. What are the key strategies for synthesizing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole or dioxane ring system, followed by sulfonylation and amidation. Key steps include:
- Ring formation : Cyclization of precursor thiols or amines under reflux with solvents like ethanol or dimethylformamide (DMF) .
- Sulfonylation : Coupling of 4-methoxyphenylsulfonyl chloride intermediates using triethylamine as a base in anhydrous conditions .
- Amidation : Activation of carboxylic acid groups (e.g., using HATU or EDCI) for coupling with the benzothiazole amine .
Optimization : Monitor reactions via TLC/HPLC and adjust parameters (e.g., solvent polarity, temperature, stoichiometry) to improve yields. For example, dimethyl sulfoxide (DMSO) enhances sulfonylation efficiency at 60–80°C .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures or store samples at 40°C/75% RH for 4 weeks .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What solvent systems are suitable for improving the solubility of this sulfonamide derivative?
- Methodological Answer : Solubility can be enhanced using:
- Co-solvents : Ethanol:DMSO (1:1 v/v) for in vitro assays .
- Surfactants : Polysorbate 80 (0.1–1%) in aqueous buffers .
- Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD) for hydrophobic moieties .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use cell-free and cell-based assays:
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorogenic substrates) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer : Integrate quantum mechanics and molecular dynamics:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) and refine substituents for better binding energy .
- ADMET Prediction : SwissADME or pkCSM to forecast permeability, metabolic stability, and toxicity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Apply statistical and experimental validation:
- Multivariate Analysis : Use ANOVA or PCA to identify confounding variables (e.g., serum concentration in cell culture) .
- Orthogonal Assays : Validate enzyme inhibition results with SPR and cellular thermal shift assays (CETSA) .
- Dose-Response Repetition : Test 3–5 independent replicates to rule out batch variability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Methodological Answer : Prioritize substituent modifications based on pharmacophore models:
- Parallel Synthesis : Use combinatorial chemistry to generate 10–20 analogs with varying R-groups .
Q. What challenges arise in scaling up the synthesis, and how can they be addressed?
- Methodological Answer : Key scale-up challenges include:
- Exothermic Reactions : Implement jacketed reactors with temperature feedback control for sulfonylation steps .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Yield Drop : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and reduce solvent volume .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?
- Methodological Answer :
Conduct in vitro metabolism studies: - CYP Inhibition : Use fluorogenic probes (e.g., CYP3A4) in human liver microsomes .
- Metabolite ID : LC-QTOF-MS to identify hydroxylation or sulfoxide formation .
- Reactive Intermediate Screening : Trapping assays with glutathione to detect electrophilic metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
